molecular formula C11H12N2O2 B1314066 Ethyl 4-amino-1H-indole-2-carboxylate CAS No. 33858-35-4

Ethyl 4-amino-1H-indole-2-carboxylate

Cat. No.: B1314066
CAS No.: 33858-35-4
M. Wt: 204.22 g/mol
InChI Key: URIAPNZOZNVGMI-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are important molecules in cell biology and have various biologically vital properties.

Biochemical Analysis

Biochemical Properties

Ethyl 4-amino-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . The compound’s interaction with these enzymes can lead to changes in metabolic flux and metabolite levels. Additionally, this compound has been reported to bind with high affinity to multiple receptors, which can modulate various biochemical processes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, can modulate the activity of kinases, which are crucial for cell signaling . This modulation can lead to alterations in gene expression and cellular metabolism, impacting cell function and viability . Furthermore, this compound has shown potential in inhibiting the proliferation of cancer cells, making it a promising candidate for anticancer therapies .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound has been reported to inhibit the activity of certain enzymes by forming hydrogen bonds with their active sites . This inhibition can result in changes in gene expression and subsequent cellular responses. Additionally, the compound’s interaction with receptors can modulate signaling pathways, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its activity over extended periods . Its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to this compound has been associated with sustained inhibition of specific cellular processes, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . For example, this compound can undergo enzymatic transformations, resulting in the production of metabolites that inhibit specific enzymes or modulate signaling pathways . These metabolic pathways play a crucial role in determining the compound’s overall pharmacokinetic and pharmacodynamic properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cellular membranes, influencing its localization and accumulation within specific tissues . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can modulate gene expression, or to the mitochondria, affecting cellular metabolism . The subcellular localization of this compound is a critical factor in determining its biological effects and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-nitro-1H-indole-2-carboxylic acid with ethyl alcohol in the presence of a catalyst to form ethyl 4-nitro-1H-indole-2-carboxylate. This intermediate is then reduced using a suitable reducing agent, such as palladium on carbon (Pd/C) and hydrogen gas, to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the amino group or the indole ring .

Scientific Research Applications

Ethyl 4-amino-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of new materials and catalysts.

    Biology: Indole derivatives have been studied for their potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: this compound and its derivatives are investigated for their potential as therapeutic agents in the treatment of various diseases.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 4-amino-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-amino-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIAPNZOZNVGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 4-nitroindole-2-carboxylate (2.3 g) and 10% palladium on carbon (0.5 g) in ethanol (400 ml) were stirred under a hydrogen atmosphere for 3 hours. The reaction was then filtered through Celite and concentrated to give the end product as a pale brown solid (1.4 g, 70%); NMR δ (CD3SOCD3) 1.3 (t, 3H), 4.3 (q, 2H), 5.4 (s, 2H), 6.1 (d, 1H), 6.6 (d, 1H), 6.9 (dd, 1H), 7.3 (s, 11H), 11.4 (bs, 1H); M/z (+) 205 (MH+).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
70%

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